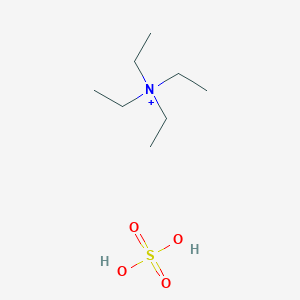
Sulfuric acid; tetraethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid; tetraethylammonium is a compound that consists of sulfuric acid and tetraethylammonium. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. Tetraethylammonium is a quaternary ammonium cation with the chemical formula [Et₄N]⁺, consisting of four ethyl groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to produce tetraethylammonium perchlorate .
Industrial Production Methods
Industrial production of tetraethylammonium salts often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysis is common in industrial settings to facilitate the transfer of ions between aqueous and organic phases .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid; tetraethylammonium undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid is a strong oxidizing agent and can oxidize many substances.
Reduction: Tetraethylammonium can participate in reduction reactions, although it is less common.
Substitution: Tetraethylammonium salts can undergo substitution reactions, where one of the ethyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
Oxidation: Sulfuric acid can produce sulfur dioxide and water.
Reduction: Tetraethylammonium can form various reduced products depending on the reaction conditions.
Substitution: Tetraethylammonium salts can form substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid; tetraethylammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a phase-transfer catalyst.
Biology: Tetraethylammonium is used to study ion channels and their functions.
Medicine: Investigated for its potential therapeutic effects, although it is primarily used as a research tool.
Industry: Used in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors.
Wirkmechanismus
The mechanism of action of tetraethylammonium involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of signals, which can lead to various physiological effects. The molecular targets include potassium channels and nicotinic receptors, which are crucial for cellular signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium: Similar in structure but with butyl groups instead of ethyl groups.
Tetramethylammonium: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness
Tetraethylammonium is unique due to its balance between lipophilicity and crystallizability. It is less lipophilic than tetrabutylammonium but more easily crystallized, making it useful in various applications . Additionally, its ability to block specific ion channels makes it a valuable tool in physiological and pharmacological research .
Eigenschaften
Molekularformel |
C8H22NO4S+ |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
sulfuric acid;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1; |
InChI-Schlüssel |
CREVBWLEPKAZBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


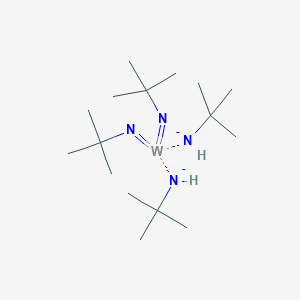



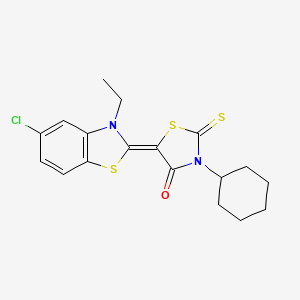
![5-(3-Methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055520.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)
![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
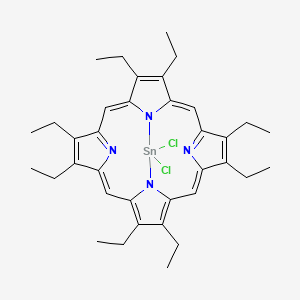
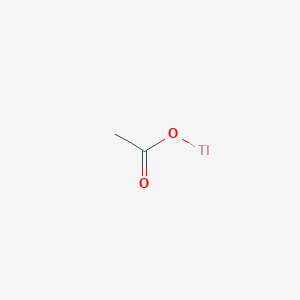

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
